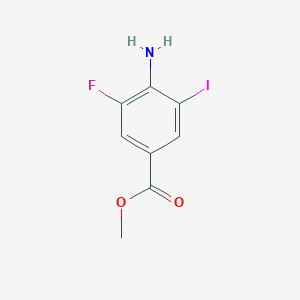
Methyl 4-amino-3-fluoro-5-iodobenzoate
Vue d'ensemble
Description
Methyl 4-amino-3-fluoro-5-iodobenzoate is a useful research compound. Its molecular formula is C8H7FINO2 and its molecular weight is 295.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS No. 1123172-01-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFINO
- Molecular Weight : 277.06 g/mol
- Appearance : Typically appears as a crystalline solid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances the compound's binding affinity and specificity. The amino group can participate in hydrogen bonding, which is crucial for the interaction with biological macromolecules.
Biological Activities
-
Antimicrobial Activity
- This compound has been studied for its antimicrobial properties against various bacterial strains, particularly Gram-negative bacteria.
- Case Study : In a study evaluating the compound's efficacy against Escherichia coli and Klebsiella pneumoniae, it demonstrated significant inhibition of cell growth, indicating potential as an antibacterial agent.
-
Anticancer Properties
- Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
- Research Findings : A study reported that derivatives of similar compounds showed promising results in inhibiting tumor growth in vitro, warranting further investigation into the specific mechanisms involved.
Comparative Analysis
The unique structure of this compound allows for comparison with similar compounds. Below is a table summarizing the biological activities and properties of related compounds:
| Compound Name | Structure Variation | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Fluorine and iodine substitutions | Moderate | Promising |
| Methyl 3-amino-4-fluorobenzoate | Lacks iodine | Low | Minimal |
| Methyl 3-amino-4-iodobenzoate | Lacks fluorine | Moderate | Low |
Research Applications
This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are being explored for their potential in drug development targeting specific diseases.
Synthesis Pathways
The compound can undergo various chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by other substituents.
- Oxidation and Reduction Reactions : The amino group can be oxidized to nitro derivatives or reduced to amines.
Propriétés
IUPAC Name |
methyl 4-amino-3-fluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABNKPUBBFHERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672542 | |
| Record name | Methyl 4-amino-3-fluoro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123172-01-9 | |
| Record name | Methyl 4-amino-3-fluoro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















